molecular formula C17H15NO5 B6332485 (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 426828-89-9

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B6332485
CAS No.: 426828-89-9
M. Wt: 313.30 g/mol
InChI Key: BQQAOIGJWZMULI-SOFGYWHQSA-N
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Description

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, quinones, or other oxidized products.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: May be used in the development of new materials or as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is not well-documented. similar compounds exert their effects through interactions with specific molecular targets and pathways. For example, chalcones are known to inhibit enzymes, modulate signaling pathways, and interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the nitro group, which may result in different biological activities.

    (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with the nitro group in a different position, potentially leading to different reactivity and biological effects.

Uniqueness

The presence of both methoxy and nitro groups in (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one may confer unique chemical and biological properties compared to other chalcones. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-22-16-9-7-13(11-17(16)23-2)15(19)8-6-12-4-3-5-14(10-12)18(20)21/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQAOIGJWZMULI-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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